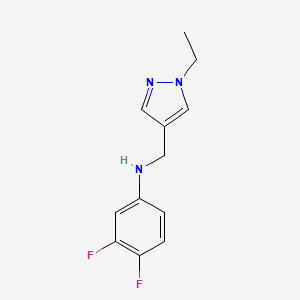
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring and two fluorine atoms on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-diketones or the [3+2] cycloaddition of alkynes with diazo compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aniline Ring: The final step involves the coupling of the pyrazole derivative with 3,4-difluoroaniline using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different functional groups.
5-Amino-pyrazoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is unique due to the presence of both the ethyl group on the pyrazole ring and the difluoroaniline moiety, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-8-9(7-16-17)6-15-10-3-4-11(13)12(14)5-10/h3-5,7-8,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCKGCOABKBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
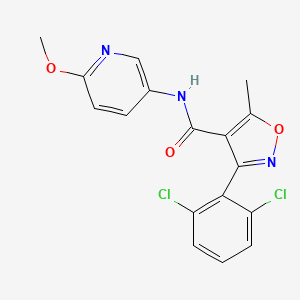
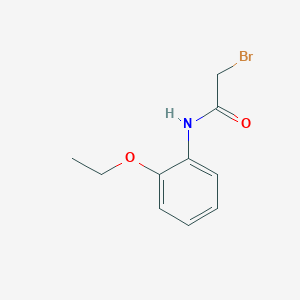
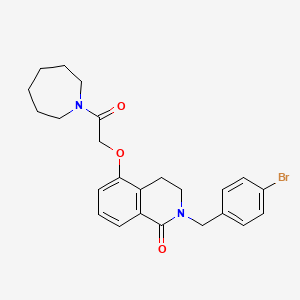
![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B2726721.png)
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)
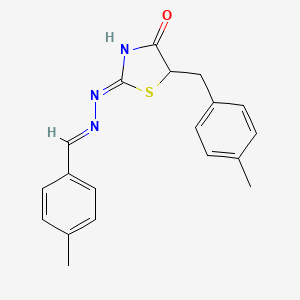
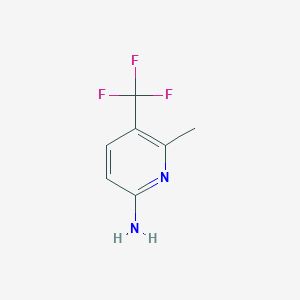
![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)
![2-(4-methoxy-3-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2726729.png)
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)
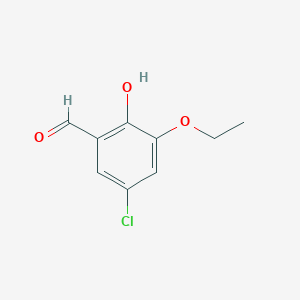
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)
![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)
